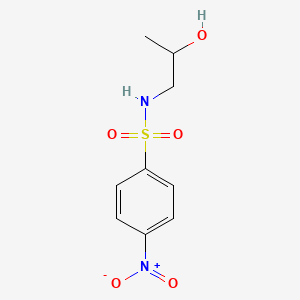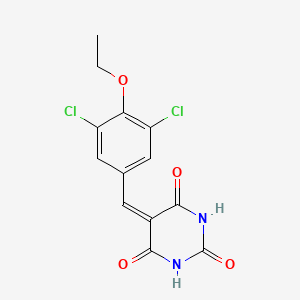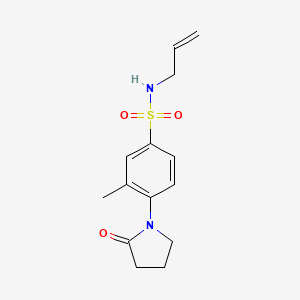![molecular formula C18H25ClO5 B5154581 diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
diethyl [5-(2-chlorophenoxy)pentyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [5-(2-chlorophenoxy)pentyl]malonate, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. It was first synthesized in the 1990s and has been extensively studied for its potential use in scientific research.
Mécanisme D'action
Diethyl [5-(2-chlorophenoxy)pentyl]malonate acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is still being studied, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has a range of biochemical and physiological effects. It has been shown to induce hypothermia, alter locomotor activity, and modulate pain perception. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the activation of cannabinoid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has several advantages for use in lab experiments. It is a potent and selective agonist of cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for use in research. However, there are also limitations to its use. It has been shown to have off-target effects at high concentrations, and its effects can be variable depending on the experimental conditions.
Orientations Futures
There are several future directions for research on diethyl [5-(2-chlorophenoxy)pentyl]malonate. One area of interest is the development of novel cannabinoid receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of diethyl [5-(2-chlorophenoxy)pentyl]malonate and other cannabinoid receptor agonists. Finally, there is a need for further research to fully understand the mechanism of action and physiological effects of diethyl [5-(2-chlorophenoxy)pentyl]malonate.
Méthodes De Synthèse
The synthesis of diethyl [5-(2-chlorophenoxy)pentyl]malonate involves the reaction of 2-chlorophenol with 5-bromopentanoic acid, followed by esterification with diethyl malonate. The resulting compound is then subjected to decarboxylation to obtain diethyl [5-(2-chlorophenoxy)pentyl]malonate. This synthesis method has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has been extensively studied for its potential use in scientific research. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the pharmacological properties of cannabinoid receptors and their potential therapeutic applications.
Propriétés
IUPAC Name |
diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-22-17(20)14(18(21)23-4-2)10-6-5-9-13-24-16-12-8-7-11-15(16)19/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXTFUHBGIUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC=C1Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)
![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)


amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)